Cas no 101752-15-2 (2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide)

2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide structure
101752-15-2 structure
Product name:2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide
CAS No:101752-15-2
MF:C7H8N4O2
MW:180.16402
CID:1130257
PubChem ID:361518

2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-3,4-dihydro-1h-imidazo[1,5-a]pyrimidine-8-carboxamide
    • Imidazo[1,5-a]pyrimidine-8-carboxamide, 1,2,3,4-tetrahydro-2-oxo-
    • 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide
    • CHEMBL449698
    • AC1Q5G1C
    • ACMC-20m4rn
    • 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2-one
    • AC1L7ITU
    • NSC624641
    • 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo&lt
    • 1,5-a&gt
    • pyrimidin-2-one
    • AKOS015905516
    • 2-oxo-1,2,3,4-tetrahydro-1H-imidazo&lt
    • pyrimidine-8-carboxamide
    • CTK0D9429
    • Imidazo[1,5-a]pyrimidine-8-carboxamide, 1,2,3,4-tetrahydro-2-oxo-; 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide; CHEMBL449698; AC1Q5G1C; ACMC-20m4rn; 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2-one; AC1L7ITU; NSC624641; 8-Aminocarbonyl-1,2,3,4-tetrahydroimidazo< 1,5-a> pyrimidin-2-one; AKOS015905516; 2-oxo-1,2,3,4-tetrahydro-1H-imidazo< 1,5-a> pyrimidine-8-carboxamide; CTK0D9429;
    • NCI60_007461
    • 101752-15-2
    • DTXSID60326970
    • NSC-624641
    • 2-oxo-1,3,4,5-tetrahydro-imidazo[1,5-a]pyrimidine-8-carboxamide
    • Inchi: InChI=1S/C7H8N4O2/c8-6(13)5-7-10-4(12)1-2-11(7)3-9-5/h3H,1-2H2,(H2,8,13)(H,10,12)
    • InChI Key: NIFCQJMXJDJZPB-UHFFFAOYSA-N
    • SMILES: C1CN2C=NC(=C2NC1=O)C(=O)N

Computed Properties

  • Exact Mass: 180.06484
  • Monoisotopic Mass: 180.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 90Ų

Experimental Properties

  • PSA: 90.01

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD